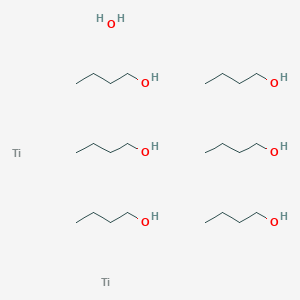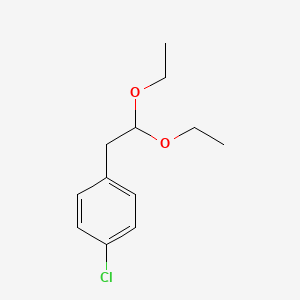
Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate is an organic compound that features a tert-butyl group, a benzyloxy group, and a hydroxymethyl group attached to a cyclopentylcarbamate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the hydroxyl group, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The tert-butyl group is then introduced using tert-butyl chloroformate under basic conditions. The final step involves the deprotection of the hydroxyl group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a benzyl-substituted cyclopentylcarbamate.
Substitution: Formation of various substituted cyclopentylcarbamates depending on the nucleophile used.
科学的研究の応用
Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate: Features a tert-butyl group, benzyloxy group, and hydroxymethyl group.
Tert-butyl 3-(methoxy)-1-(hydroxymethyl)cyclopentylcarbamate: Similar structure but with a methoxy group instead of a benzyloxy group.
Tert-butyl 3-(benzyloxy)-1-(methyl)cyclopentylcarbamate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
This compound is unique due to the presence of both the benzyloxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes .
特性
CAS番号 |
924817-96-9 |
|---|---|
分子式 |
C18H27NO4 |
分子量 |
321.4 g/mol |
IUPAC名 |
tert-butyl N-[1-(hydroxymethyl)-3-phenylmethoxycyclopentyl]carbamate |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)23-16(21)19-18(13-20)10-9-15(11-18)22-12-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3,(H,19,21) |
InChIキー |
BKCIIKJFZRHPOR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CCC(C1)OCC2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14118277.png)
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14118280.png)
![3-(tert-Butyl)-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14118285.png)
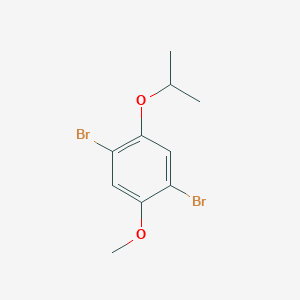
![benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate](/img/structure/B14118311.png)
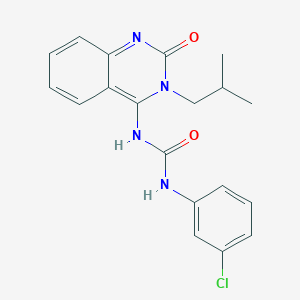
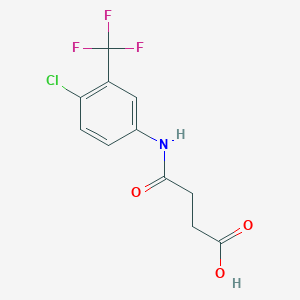

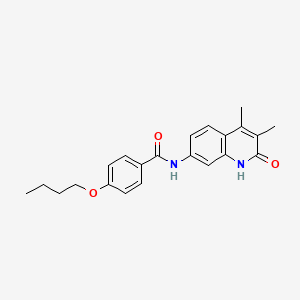

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118361.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118362.png)
